
2-(4-Bromo-2-fluorophenyl)-5-methylpyridine
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, and melting point. For the related compound “4-Bromo-2-fluorobiphenyl”, the molecular weight is 251.09, the density is 1.4±0.1 g/cm3, and the boiling point is 298.8±20.0 °C at 760 mmHg .
Applications De Recherche Scientifique
Synthesis and Characterization
Halogen-rich Pyridine Derivatives as Building Blocks : The synthesis of unique halogen-rich pyridine derivatives, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrates their potential as valuable building blocks in medicinal chemistry. These derivatives allow for the generation of a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulations, highlighting their utility in synthesizing complex molecules (Wu et al., 2022).
Ruthenium(II) Polypyridine Complexes : The synthesis and characterization of heteroleptic ruthenium(II) polypyridine complexes with substituted 2,2′-bipyridine ligands showcase their potential in photochemical and photophysical applications. These complexes, characterized by UV-vis, luminescence, and electrogenerated chemiluminescence, offer insights into the design of materials with desirable optical properties (Wang et al., 2016).
Chemoselective Functionalization : The chemoselective functionalization of pyridine derivatives, such as 5-bromo-2-chloro-3-fluoropyridine, through catalytic amination and selective substitution processes, demonstrates the versatility of these compounds in organic synthesis. These methodologies enable the selective introduction of functional groups, paving the way for the creation of compounds with tailored properties (Stroup et al., 2007).
Fluorescent Probes and Imaging Agents : The development of new classes of fluorophores, such as indolizino[3,2-c]quinolines, through innovative synthetic strategies, highlights the application of pyridine derivatives in creating fluorescent probes. These compounds, with unique and desirable optical properties, suggest their potential use in biomedical imaging and as fluorescent probes in aqueous systems (Park et al., 2015).
Radiosynthesis and Diagnostic Applications : The synthesis of 2-amino-5-[18F]fluoropyridines via a minimalist radiofluorination/palladium-catalyzed amination sequence showcases the application of pyridine derivatives in the field of nuclear medicine. These compounds, obtained through innovative synthetic routes, are essential for the development of radiotracers for positron emission tomography (PET) imaging (Pauton et al., 2019).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. For “4-Bromo-2-fluorobiphenyl”, the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H410 (Very toxic to aquatic life with long lasting effects) .
Propriétés
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN/c1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODSQTQDHLRTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-fluorophenyl)-5-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



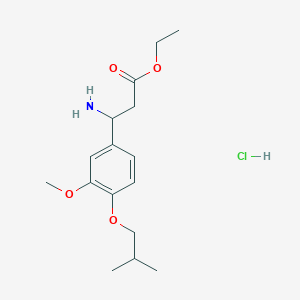
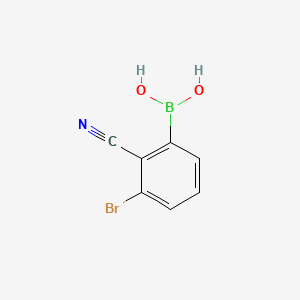
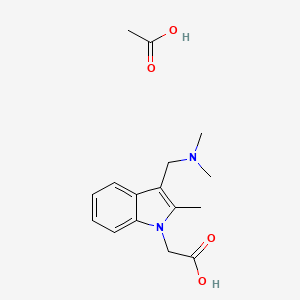
![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride](/img/structure/B1532163.png)
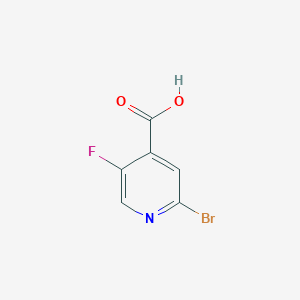
![3-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1532165.png)
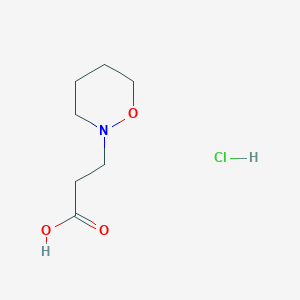
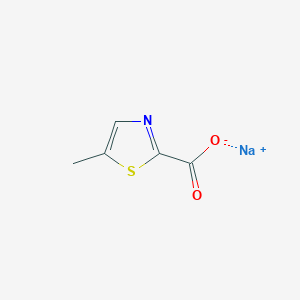
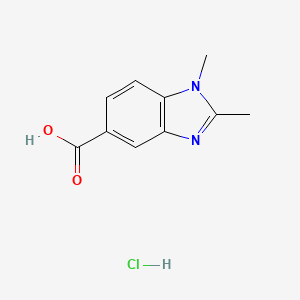
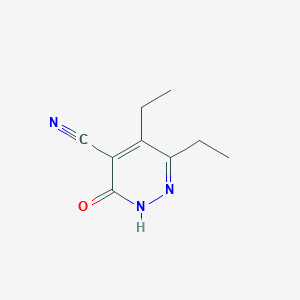
![N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride](/img/structure/B1532173.png)
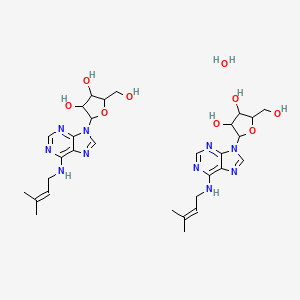
![2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate](/img/structure/B1532177.png)
![2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride](/img/structure/B1532179.png)